N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide
Overview
Description
“N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide” is a complex organic compound. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The “5-methylhexan-2-yl” indicates a branched alkyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecule contains a thiazolidine core, which is a five-membered ring containing two heteroatoms, one of which is sulfur and the other is nitrogen . The “N-(5-methylhexan-2-yl)” part indicates an alkyl chain attached to the nitrogen atom of the thiazolidine ring .Chemical Reactions Analysis
As a thiazolidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group could be reduced to an alcohol, or the amide could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the position and nature of any substituents. As a thiazolidine derivative, it would be expected to have moderate polarity and could potentially form hydrogen bonds .Scientific Research Applications
Stereochemical Investigations
Research led by Demir-Ordu et al. (2015) focused on stereochemical investigations of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, which are structurally related to N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide. They synthesized new compounds and analyzed their structures using spectroscopy techniques like IR, NMR, and mass spectra. The study contributed to understanding the stereochemistry of such compounds (Öznur Demir-Ordu, Hale Demir-Dündar, & S. Oezkirimli, 2015).
Antimicrobial Activity
Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide derivatives and evaluated their antimicrobial and antifungal activity. Their findings showed that several samples demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Rakia Abd Alhameed et al., 2019).
Samadhiya et al. (2012) conducted a study on N-[3-(1H-1,2,3-benzotriazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide, revealing its antimicrobial, antituberculosis, and anti-inflammatory activities. This underscores the potential pharmaceutical applications of thiazolidine derivatives (Pushkal Samadhiya et al., 2012).
Crystal Structure Analysis
Tinant et al. (2010) determined the crystal and molecular structure of N-acetyl-L-thiazolidine-4-methyl-carboxamide, providing essential information for the understanding of the structural and molecular aspects of thiazolidine derivatives (B. Tinant et al., 2010).
Pharmaceutical Applications
Sharma et al. (2012) synthesized and evaluated the antibacterial, antifungal, antitubercular, and anti-inflammatory activities of a series of N-(3-(10H-phenothiazin-10-yl)propyl)-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-3-thiazolidinecarboxamide. This research highlights the potential use of thiazolidine derivatives in pharmaceutical applications (Ritu Sharma et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OS/c1-8(2)4-5-9(3)13-11(14)10-6-15-7-12-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVQPNCXOMFYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC(=O)C1CSCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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